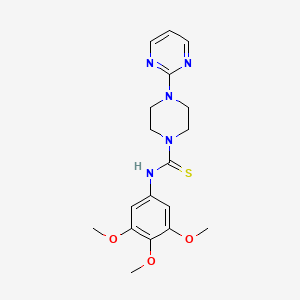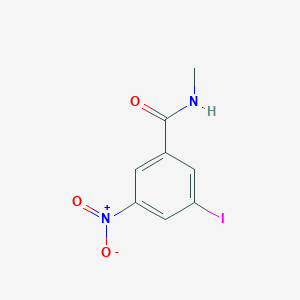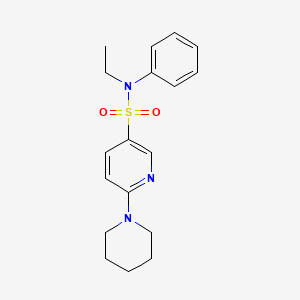![molecular formula C16H17ClN2O4S B4237662 ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate
Vue d'ensemble
Description
Ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate, also known as clopidol, is a synthetic compound that has been used as an anticoccidial agent in poultry farming. Clopidol is a member of the sulfonylurea family of compounds and is known to inhibit the growth of Eimeria, a protozoan parasite that causes coccidiosis in poultry.
Mécanisme D'action
Clopidol acts by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA in protozoan parasites and cancer cells. By inhibiting DHFR, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate disrupts the growth and replication of these cells, leading to their death.
Biochemical and Physiological Effects:
Clopidol has been shown to have low toxicity in animals and humans. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The metabolites of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate are excreted in the urine and feces. Clopidol has been shown to have no significant effects on the growth and development of poultry, and it does not affect the quality of meat and eggs.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a useful tool for studying the biology and pathogenesis of Eimeria and other protozoan parasites. It can be used to investigate the molecular mechanisms of drug resistance in these parasites and to develop new drugs for the treatment of coccidiosis. However, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has some limitations as a research tool. It is not effective against all species of Eimeria, and it may have variable efficacy depending on the strain of the parasite and the host species.
Orientations Futures
There are several directions for future research on ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate. One area of interest is the development of new formulations and delivery methods for ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate to improve its efficacy and safety in poultry farming. Another area of research is the investigation of the molecular mechanisms of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate resistance in Eimeria and the development of new drugs that can overcome this resistance. Additionally, there is a need for further studies on the potential use of ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate as an antitumor agent in cancer therapy.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial activity in poultry farming. It has been shown to be effective in preventing and treating coccidiosis in chickens, turkeys, and other poultry species. In addition, ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has also been studied for its potential use as an antitumor agent in cancer therapy. Studies have shown that ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate has cytotoxic effects on cancer cells and can inhibit tumor growth.
Propriétés
IUPAC Name |
ethyl N-[4-[(2-chlorophenyl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-16(20)19-13-7-9-14(10-8-13)24(21,22)18-11-12-5-3-4-6-15(12)17/h3-10,18H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCKWLGLZVNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)

![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
![N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide](/img/structure/B4237654.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)

![N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)